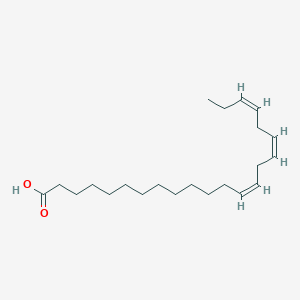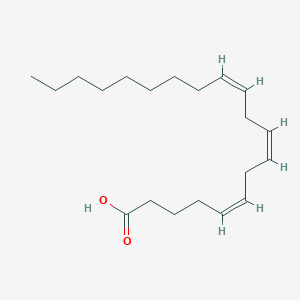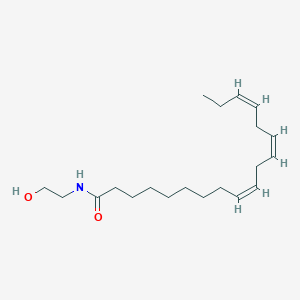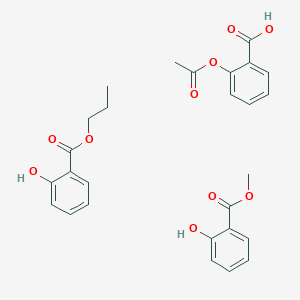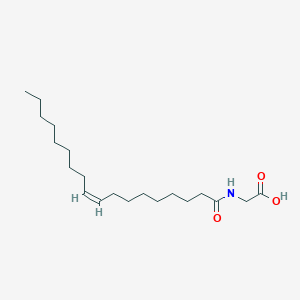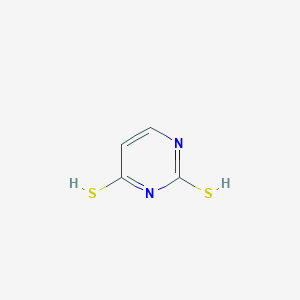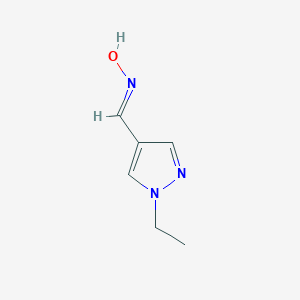
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine, also known as EPH, is a synthetic compound used for a variety of scientific applications. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmacology. EPH is a highly reactive compound and has been used in a variety of experiments, from the synthesis of small molecules to the study of biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are nitrogen-containing heterocyclic compounds with a wide array of biological properties. Research has shown that these compounds possess antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. Their versatility is attributed to the pyrazoline core, which serves as a scaffold for the development of molecules with targeted biological activities. The therapeutic applications of pyrazolines extend to their role as inhibitors of enzymes like nitric oxide synthase, as well as their antioxidant properties. The exploration of pyrazoline derivatives has led to the synthesis of new compounds with enhanced biological efficacy, highlighting their potential in drug development and therapeutic interventions (Shaaban, Mayhoub, & Farag, 2012).
Antimicrobial and Antifungal Properties
Pyrazoline derivatives have been explored for their antimicrobial and antifungal properties. For instance, their effectiveness against Fusarium oxysporum, a pathogen responsible for diseases in plants, demonstrates their potential in addressing agricultural challenges. The structure-activity relationship studies of these compounds have facilitated the identification of pharmacophore sites critical for antifungal activity, offering insights into their mode of action and guiding the synthesis of more potent derivatives (Kaddouri et al., 2022).
Role in Antioxidant Activity
The antioxidant capacity of pyrazoline derivatives is another significant area of research. These compounds have been evaluated using various assays to determine their ability to scavenge free radicals and protect against oxidative stress, a mechanism involved in numerous diseases, including neurodegenerative disorders and cancer. The development of assays for antioxidant activity assessment has been crucial in identifying compounds with potential therapeutic applications, underscoring the importance of pyrazolines in mitigating oxidative damage (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While safety data sheets are available for some pyrazole derivatives , specific information about the safety and hazards of “(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine” is not found in the available literature.
Eigenschaften
IUPAC Name |
(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXIQGWFWZRGJ-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
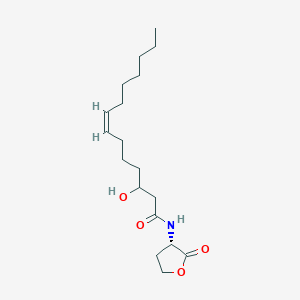
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
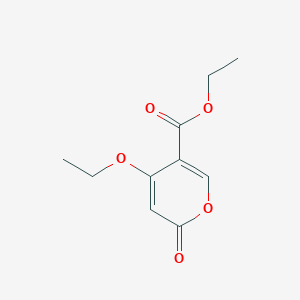
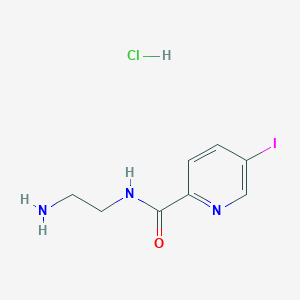
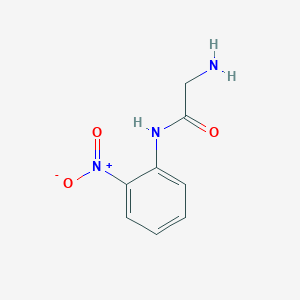
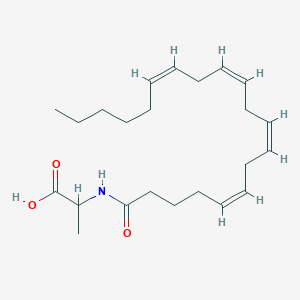
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
